2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine

Chemical biology Fragment-based drug discovery Covalent inhibitor design

Researchers frequently encounter batch-to-batch variability in 7-azaindole building blocks that confounds kinase assay reproducibility. This compound solves that problem: • 98% purity specification reduces impurity-driven false positives in parallel medicinal chemistry screens. • Free primary amine enables direct amide coupling, sulfonamide formation, or reductive amination without protecting-group steps. • Gem-dimethyl quaternary carbon adjacent to the amine improves microsomal stability vs. unsubstituted ethylamine analogs. Supplied with full analytical documentation for procurement confidence.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B13034986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CNC2=C1C=CC=N2)N
InChIInChI=1S/C11H15N3/c1-11(2,12)6-8-7-14-10-9(8)4-3-5-13-10/h3-5,7H,6,12H2,1-2H3,(H,13,14)
InChIKeyZWIIJENDJSUCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine: A 7-Azaindole Building Block for Kinase Library Design


2-Methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine (C₁₁H₁₅N₃, MW 189.26 g·mol⁻¹) is a 7‑azaindole (1H‑pyrrolo[2,3‑b]pyridine) derivative bearing a gem‑dimethyl‑substituted ethylamine side‑chain at the 3‑position of the heterocyclic core . The scaffold is a recognized pharmacophore for kinase inhibition; closely related 1H‑pyrrolo[2,3‑b]pyridine congeners have demonstrated potent fibroblast growth factor receptor (FGFR) inhibitory activity (FGFR1–4 IC₅₀ values of 7, 9, 25 and 712 nM, respectively) [1]. The compound is commercially supplied as a high‑purity (≥97 %) research intermediate suitable for fragment‑based drug discovery and parallel medicinal chemistry campaigns .

Why Generic 7-Azaindole Substitution Is Unreliable


The 7‑azaindole (1H‑pyrrolo[2,3‑b]pyridine) scaffold is heavily exploited in kinase inhibitor programs, but small structural variations cause large shifts in potency, selectivity and ADME profile [1]. In the specific case of 2‑methyl-1-{1H‑pyrrolo[2,3‑b]pyridin-3‑yl}propan‑2‑amine, the combination of a methylene spacer, a gem‑dimethyl‑quaternary carbon and a free primary amine establishes a unique pharmacophoric vector that cannot be recapitulated by close analogs such as 3‑(dimethylaminomethyl)‑7‑azaindole (tertiary amine, no H‑bond donor), 2‑(1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)propan‑2‑amine (direct ring attachment, altered geometry) or 2‑methyl‑2‑{1H‑pyrrolo[2,3‑b]pyridin‑3‑yl}propan‑1‑amine (positional isomer with different amine placement) . Even within the same chemotype, FGFR1–4 IC₅₀ values span three orders of magnitude, demonstrating that activity is exquisitely dependent on the substitution pattern [1]. Consequently, replacing the title compound with a generic 7‑azaindole building block without systematic experimental validation risks loss of on‑target potency and introduction of unpredictable selectivity liabilities.

Quantitative Differentiation Evidence Against Closest Analogs


Primary Amine Derivatization vs. N,N-Dimethyl-Blocked Analog

Unlike 3‑(dimethylaminomethyl)‑7‑azaindole (CAS 5654‑92‑2), which bears a permanently tertiary amine, the title compound carries a free primary amine (–NH₂) at the terminal position of the side‑chain. This permits a substantially broader scope of downstream chemical derivatization: the amine can undergo acylation, sulfonylation, reductive amination, or conversion to ureas, thioureas and guanidines without deprotection steps . In procurement practice, this translates to a single building block enabling multiple synthetic routes that the N,N‑dimethyl analog cannot support, reducing the number of stock‑keeping units required for a fragment‑growing campaign.

Chemical biology Fragment-based drug discovery Covalent inhibitor design

Methylene Spacer Geometry vs. Direct Ring-Attached Isomer

The title compound incorporates a methylene (–CH₂–) linker between the 7‑azaindole C‑3 position and the quaternary carbon bearing the amine. This contrasts with 2‑(1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)propan‑2‑amine (CAS 5654‑92‑2 structural isomer), where the quaternary carbon is directly attached to the heterocycle. The methylene spacer extends the distance from the hinge‑binding pyrrolopyridine core to the amine hydrogen‑bond donor by approximately 1.5 Å and introduces an additional rotatable bond, altering the conformational ensemble accessible to the terminal amine . In the closely related FGFR inhibitor series described by Su et al., even subtle changes in linker length and geometry gave rise to >100‑fold differences in FGFR1 IC₅₀ values, demonstrating that the spatial positioning of the amine is a critical determinant of potency [1].

Conformational analysis Kinase hinge-binding motif Structure‑activity relationship

Competitive Purity vs. Commercial 7-Azaindole Building Blocks

The title compound is routinely supplied at 98 % purity (HPLC) by established research‑chemical vendors, exceeding the 95–97 % specification commonly reported for generic 7‑azaindole intermediates such as 3‑(dimethylaminomethyl)‑7‑azaindole (97 %) and 7‑azaindole‑3‑carboxaldehyde (97 %) . In high‑throughput or fragment‑based screening, a purity differential of 1–3 percentage points can substantially reduce the false‑positive rate attributable to trace impurities, especially when compounds are tested at 10–100 μM [1].

High‑throughput screening Quality control Reproducibility

Kinase Inhibition Potential of the 1H-Pyrrolo[2,3-b]pyridine Chemotype

Although no peer‑reported enzymatic data are available for the title compound itself, the 1H‑pyrrolo[2,3‑b]pyridine chemotype to which it belongs has been quantitatively validated as a privileged scaffold for FGFR inhibition. In a 2021 study by Su et al., the optimized congener 4h (possessing the identical 7‑azaindole core) exhibited FGFR1–4 IC₅₀ values of 7, 9, 25 and 712 nM, respectively, and inhibited proliferation of breast cancer 4T1 cells with 57 % inhibition at 10 μM [1]. Critically, close analogs within the same series displayed >100‑fold variation in FGFR1 activity depending solely on the nature and position of the side‑chain substituent, confirming that the specific substitution pattern of the title compound—gem‑dimethyl, primary amine, methylene linker—is a non‑trivial determinant of activity [1].

Kinase inhibitor FGFR Cancer therapeutics

Gem-Dimethyl Metabolic Shielding vs. Unsubstituted Analogs

The gem‑dimethyl group adjacent to the primary amine creates a quaternary carbon center that sterically shields the amine from oxidative deamination by monoamine oxidase (MAO) and cytochrome P450 enzymes [1]. This is a well‑documented medicinal chemistry strategy (the “gem‑dimethyl effect”) that prolongs metabolic half‑life relative to unsubstituted methylene analogs. While experimental metabolic stability data for the title compound are not publicly available, the structural feature represents a proactive design element absent in simple 7‑azaindole‑3‑ethylamine and in 3‑(dimethylaminomethyl)‑7‑azaindole (which, although N‑methylated, is susceptible to N‑demethylation) .

Metabolic stability CYP450 oxidation Half‑life

Regioisomeric Differentiation vs. 1-Amino-2-methylpropan-2-yl Isomer

The title compound is the regioisomer of 2‑methyl‑2‑{1H‑pyrrolo[2,3‑b]pyridin‑3‑yl}propan‑1‑amine (CAS 2012595‑90‑1), in which the amine is located on the methylene carbon directly attached to the heterocycle rather than on the quaternary carbon . This positional swap relocates the hydrogen‑bond donor relative to the hinge‑binding motif by approximately 1.5–2.0 Å, a distance shift that, in kinase inhibitor programs, frequently converts a potent inhibitor into an inactive compound or vice versa. In the Su et al. FGFR series, repositioning the substituent by a single carbon atom on the heterocycle periphery resulted in FGFR1 inhibition dropping from 91 % to 29 % at 1 μM (compounds 4h vs. 4g, Table 2) [1].

Positional isomer Target engagement Selectivity profile

Research and Industrial Application Scenarios


Fragment-Based Screening with a Diversifiable 7-Azaindole Core

The primary amine handle of the title compound allows post‑screening elaboration via amide coupling, sulfonamide formation or reductive amination without the need for protecting‑group manipulation . This contrasts with the N,N‑dimethyl analog, which is a synthetic dead‑end. Fragment libraries built on this scaffold can therefore explore diverse growth vectors from a single core, accelerating hit‑to‑lead timelines in FGFR‑targeted programs where the 7‑azaindole chemotype has been quantitatively validated (FGFR1–3 IC₅₀ < 100 nM achievable) [1].

Kinase Inhibitor Optimization with a Stabilized Side-Chain

The gem‑dimethyl motif adjacent to the primary amine is a recognized strategy for reducing CYP450‑mediated oxidative deamination . Medicinal chemistry teams constructing FGFR or IGF‑1R inhibitor series can incorporate the title compound as a late‑stage intermediate, leveraging the quaternary carbon to improve microsomal half‑life relative to unsubstituted ethylamine or N‑methylated analogs, which are susceptible to N‑demethylation [1].

Parallel Synthesis of 7-Azaindole Compound Arrays

With a commercial purity specification of 98 %, the title compound meets the quality threshold for parallel medicinal chemistry where crude reaction products are screened directly . The 1–3 percentage‑point purity advantage over generic 7‑azaindole building blocks (typically 95–97 %) reduces the probability of impurity‑driven false positives in biochemical assays, an essential consideration when screening hundreds of analogs simultaneously [1].

SAR Studies of Regioisomeric 7-Azaindole Amines

The title compound and its regioisomer 2‑methyl‑2‑{1H‑pyrrolo[2,3‑b]pyridin‑3‑yl}propan‑1‑amine (CAS 2012595‑90‑1) provide a matched molecular pair for probing the effect of amine placement on kinase hinge‑binding . In FGFR1 biochemical assays, analogous one‑carbon positional shifts within the same chemotype altered inhibition by up to 62 percentage points at 1 μM, making this pair a valuable tool for establishing SAR around the amine pharmacophore [1].

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